FCPR03

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

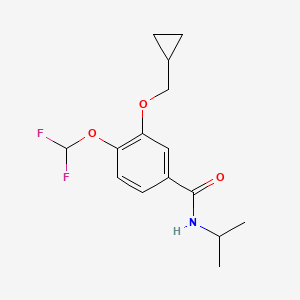

分子式 |

C15H19F2NO3 |

|---|---|

分子量 |

299.31 g/mol |

IUPAC 名称 |

3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C15H19F2NO3/c1-9(2)18-14(19)11-5-6-12(21-15(16)17)13(7-11)20-8-10-3-4-10/h5-7,9-10,15H,3-4,8H2,1-2H3,(H,18,19) |

InChI 键 |

DLTIJXDCEGNJEW-UHFFFAOYSA-N |

规范 SMILES |

CC(C)NC(=O)C1=CC(=C(C=C1)OC(F)F)OCC2CC2 |

产品来源 |

United States |

Foundational & Exploratory

FCPR03: A Technical Guide to its Neuronal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of FCPR03, a novel and selective phosphodiesterase 4 (PDE4) inhibitor. This compound has demonstrated significant therapeutic potential in preclinical models of ischemic stroke, neuroinflammation, and depression, with a notable lack of the emetic side effects that have limited the clinical application of other PDE4 inhibitors.[1][2][3]

Core Mechanism of Action

This compound exerts its effects primarily through the inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling pathways, notably the Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac) pathways. This upregulation of cAMP-mediated signaling is central to the neuroprotective and anti-inflammatory properties of this compound.

Signaling Pathways

The therapeutic effects of this compound in neurons are mediated by several key signaling cascades:

-

cAMP/PKA/CREB Pathway: Increased cAMP levels activate PKA, which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuronal survival, neurogenesis, and synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF). This pathway is crucial for the antidepressant and anti-inflammatory effects of this compound.

-

AKT/GSK3β/β-catenin Pathway: this compound has been shown to activate the AKT/GSK3β/β-catenin pathway, which is critical for its neuroprotective effects in the context of cerebral ischemia-reperfusion injury. This compound increases the phosphorylation of AKT and Glycogen Synthase Kinase-3β (GSK3β), leading to the stabilization and nuclear translocation of β-catenin, which promotes the expression of pro-survival genes.

-

NF-κB Inhibition: this compound has been demonstrated to inhibit the activation of Nuclear Factor-κB (NF-κB), a key regulator of inflammation. This inhibitory effect on NF-κB contributes to the anti-inflammatory properties of this compound by reducing the production of pro-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

| In Vitro Model | Cell Type | Treatment | Key Findings | Reference |

| Oxygen-Glucose Deprivation (OGD) | HT-22 Cells & Cortical Neurons | This compound | Dose-dependently protected against OGD-induced apoptosis. Restored mitochondrial membrane potential and reduced reactive oxygen species (ROS). Increased phosphorylation of AKT, GSK3β, and β-catenin. | |

| Lipopolysaccharide (LPS) Stimulation | BV-2 Microglial Cells | This compound | Dose-dependently suppressed the production of TNF-α, IL-1β, and IL-6. Increased cAMP production and CREB phosphorylation. Inhibited NF-κB activation. |

| In Vivo Model | Animal Model | Treatment | Key Findings | Reference |

| Middle Cerebral Artery Occlusion (MCAO) | Rats | This compound | Reduced infarct volume and improved neurobehavioral outcomes. Increased phosphorylation of AKT, GSK3β, and β-catenin in the ischemic penumbra. | |

| Lipopolysaccharide (LPS) Injection | Mice | This compound | Reduced levels of proinflammatory factors in the hippocampus and cortex. Increased cAMP production and CREB phosphorylation. Inhibited NF-κB activation. | |

| Chronic Unpredictable Mild Stress (CUMS) | Mice | This compound (0.5 and 1.0 mg/kg) | Significantly alleviated depressive-like behaviors. Increased the level of cAMP and phosphorylation of CREB in the hippocampus. Enhanced dendritic spine density and dendritic length. |

Experimental Protocols

In Vitro Oxygen-Glucose Deprivation (OGD) Model

-

Cell Culture: HT-22 neuronal cells and primary cortical neurons were cultured in appropriate media.

-

OGD Procedure: To mimic ischemic conditions, cells were washed with glucose-free DMEM and then incubated in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified duration.

-

This compound Treatment: this compound was added to the culture medium at various concentrations during the OGD period.

-

Outcome Measures:

-

Cell Viability and Apoptosis: Assessed using methods such as MTT assay and TUNEL staining.

-

Mitochondrial Membrane Potential (MMP): Measured using fluorescent probes like JC-1.

-

Reactive Oxygen Species (ROS): Detected using probes such as DCFH-DA.

-

Western Blot Analysis: Used to determine the phosphorylation status of key proteins in the AKT/GSK3β/β-catenin pathway.

-

In Vitro Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

-

Cell Culture: BV-2 microglial cells were cultured in DMEM supplemented with fetal bovine serum.

-

LPS Stimulation: Cells were pre-treated with this compound for a specific time before being stimulated with LPS to induce an inflammatory response.

-

Outcome Measures:

-

Proinflammatory Cytokine Production: Levels of TNF-α, IL-1β, and IL-6 in the culture supernatant were measured by ELISA.

-

cAMP Assay: Intracellular cAMP levels were determined using a competitive enzyme immunoassay kit.

-

Western Blot Analysis: Used to assess the phosphorylation of CREB and the activation of NF-κB.

-

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

-

Animal Model: Male Sprague-Dawley rats were subjected to MCAO to induce focal cerebral ischemia.

-

This compound Administration: this compound was administered to the rats, typically via intraperitoneal injection, at a specific time point relative to the MCAO procedure.

-

Outcome Measures:

-

Infarct Volume: Measured by TTC staining of brain slices.

-

Neurological Deficit Score: Assessed using a standardized neurological scoring system.

-

Western Blot Analysis: Brain tissue from the ischemic penumbra was analyzed for the phosphorylation of AKT, GSK3β, and β-catenin.

-

In Vivo Chronic Unpredictable Mild Stress (CUMS) Model

-

Animal Model: Mice were subjected to a CUMS paradigm for several weeks to induce depressive-like behaviors.

-

This compound Administration: this compound was administered daily to the mice during the stress period.

-

Outcome Measures:

-

Behavioral Tests: Tests such as the sucrose preference test and forced swim test were used to assess depressive-like behaviors.

-

Biochemical Analysis: Hippocampal tissue was analyzed for cAMP levels and CREB phosphorylation.

-

Morphological Analysis: Golgi staining was used to examine dendritic spine density and length in the hippocampus.

-

Visualizations

Signaling Pathways

Caption: this compound neuroprotective signaling pathway in ischemic stroke.

Caption: this compound anti-inflammatory signaling pathway.

References

- 1. This compound, a novel phosphodiesterase 4 inhibitor, alleviates cerebral ischemia/reperfusion injury through activation of the AKT/GSK3β/ β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Phosphodiesterase 4 Inhibitor this compound Alleviates Lipopolysaccharide-Induced Neuroinflammation by Regulation of the cAMP/PKA/CREB Signaling Pathway and NF- κ B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Phosphodiesterase 4 by this compound Alleviates Chronic Unpredictable Mild Stress-Induced Depressive-Like Behaviors and Prevents Dendritic Spine Loss in Mice Hippocampi - PMC [pmc.ncbi.nlm.nih.gov]

A Selective Phosphodiesterase 4 (PDE4) Inhibitor with Neuroprotective and Anti-inflammatory Properties

An In-depth Technical Guide to the Function of FCPR03

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, selective, and potent inhibitor of phosphodiesterase 4 (PDE4) that has demonstrated significant neuroprotective and anti-inflammatory effects in preclinical studies. By preventing the degradation of cyclic adenosine monophosphate (cAMP), this compound modulates several key intracellular signaling pathways, leading to the suppression of pro-inflammatory mediators and the enhancement of neuronal survival and plasticity. This document provides a comprehensive overview of the molecular function of this compound, its impact on critical signaling cascades, and detailed methodologies from key experimental findings.

Core Mechanism of Action

This compound exerts its biological effects primarily through the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of the second messenger cyclic adenosine monophosphate (cAMP).[1][2] PDE4 is highly expressed in immune cells and cells of the central nervous system.[1][2] Inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling pathways, most notably the Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac) pathways.[3] This primary mechanism underlies the diverse therapeutic effects of this compound observed in various models of neurological disease and inflammation.

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence multiple interconnected signaling pathways that are crucial in the regulation of inflammation, neuronal survival, and synaptic plasticity.

cAMP/PKA/CREB Signaling Pathway

The elevation of intracellular cAMP levels by this compound leads to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates the cAMP-response element binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuronal survival and plasticity, a key target being Brain-Derived Neurotrophic Factor (BDNF). Increased BDNF expression is associated with antidepressant-like effects and improved cognitive function.

Caption: this compound inhibits PDE4, leading to cAMP accumulation, PKA activation, and CREB-mediated BDNF expression.

NF-κB Inhibition

This compound has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines. The anti-inflammatory effects of this compound are, in part, mediated by the suppression of NF-κB, leading to a reduction in the production of inflammatory mediators like TNF-α, IL-1β, and IL-6. The inhibition of NF-κB by this compound is linked to the activation of the cAMP/PKA/CREB signaling pathway.

Caption: this compound inhibits the pro-inflammatory NF-κB pathway via activation of cAMP/PKA/CREB signaling.

p38 and JNK Signaling Pathways

In models of lipopolysaccharide (LPS)-induced neuroinflammation, this compound has been shown to reduce the phosphorylation of p38 mitogen-activated protein kinase (p38) and c-Jun N-terminal kinase (JNK). The activation of these stress-activated protein kinases is associated with inflammatory responses and depressive-like behaviors. By blocking their activation, this compound exhibits antidepressant-like effects.

Caption: this compound attenuates neuroinflammation and depressive behaviors by inhibiting p38 and JNK phosphorylation.

AKT/GSK3β/β-catenin Signaling Pathway

This compound has demonstrated neuroprotective effects in cerebral ischemia/reperfusion injury by activating the AKT/GSK3β/β-catenin signaling pathway. This compound treatment increases the phosphorylation of AKT and glycogen synthase kinase-3β (GSK3β), as well as the levels of β-catenin. This pathway is crucial for cell survival and is implicated in the protective effects of this compound against neuronal apoptosis.

Caption: this compound promotes neuronal survival in cerebral ischemia by activating the AKT/GSK3β/β-catenin pathway.

Nrf-2/HO-1 Pathway

This compound protects neurons against oxygen-glucose deprivation (OGD)-induced endoplasmic reticulum (ER) stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf-2)/Heme oxygenase-1 (HO-1) pathway. This compound promotes the translocation of Nrf-2 to the nucleus, where it induces the expression of the antioxidant enzyme HO-1. This antioxidant response helps to mitigate oxidative stress and subsequent ER stress-induced neuronal apoptosis.

Caption: this compound protects neurons from ER stress by activating the Nrf-2/HO-1 antioxidant pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the activity and effects of this compound.

Table 1: Inhibitory Activity of this compound against PDE Isoforms

| PDE Isoform | IC50 (nM) | Selectivity vs. Other PDEs | Reference |

| PDE4 (core catalytic domain) | 60 | >2100-fold | |

| PDE4B | 31 | - | |

| PDE4D | 47 | - |

Table 2: In Vitro Effects of this compound

| Cell Line | Treatment/Condition | This compound Concentration | Observed Effect | Reference |

| BV-2 microglial cells | LPS stimulation | Dose-dependent | Suppression of TNF-α, IL-1β, and IL-6 | |

| HT-22 neuronal cells | Oxygen-Glucose Deprivation (OGD) | 10 µM | Significant protective effect, increased cell viability | |

| HT-22 cells and cortical neurons | Oxygen-Glucose Deprivation (OGD) | Not specified | Protection against cellular apoptosis |

Table 3: In Vivo Effects of this compound

| Animal Model | Treatment/Condition | This compound Dosage | Observed Effect | Reference |

| Mice | LPS injection | 1 mg/kg | Antidepressant-like effects, reduced immobility time | |

| Mice | LPS injection | Not specified | Reduced levels of proinflammatory factors in hippocampus and cortex | |

| Rats | Middle Cerebral Artery Occlusion (MCAO) | Not specified | Reduced infarct volume, improved neurobehavioral outcomes | |

| Mice | Chronic Unpredictable Mild Stress (CUMS) | 0.5-1.0 mg/kg | Increased sucrose consumption, antidepressant-like effects |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Objective: To assess the protective effect of this compound on neuronal cell viability following an insult like oxygen-glucose deprivation (OGD).

-

Cell Line: HT-22 murine hippocampal neuronal cells.

-

Protocol:

-

Seed HT-22 cells in 96-well plates at a density of 1 x 10^4 cells/well and culture for 24 hours.

-

Induce neuronal injury by replacing the culture medium with glucose-free DMEM and placing the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 6 hours) to simulate OGD. Control cells are maintained in complete DMEM in a normoxic incubator.

-

For treatment groups, add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the glucose-free DMEM during the OGD period.

-

Following OGD, terminate the insult by replacing the medium with complete DMEM and return the cells to a normoxic incubator for 24 hours of reoxygenation.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

Western Blot Analysis for Protein Phosphorylation

-

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., CREB, AKT, p38, JNK).

-

Sample Types: Protein lysates from cultured cells or brain tissue from animal models.

-

Protocol:

-

Homogenize cells or tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-CREB, anti-CREB) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image with a chemiluminescence imager.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Animal Model of LPS-Induced Depressive-Like Behavior

-

Objective: To evaluate the antidepressant-like effects of this compound in an in vivo model of neuroinflammation-induced depression.

-

Animal Species: Male C57BL/6 mice.

-

Protocol:

-

Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Administer this compound (e.g., 1 mg/kg, intraperitoneally - i.p.) or vehicle control 30 minutes prior to the inflammatory challenge.

-

Induce depressive-like behavior by injecting lipopolysaccharide (LPS) (e.g., 0.83 mg/kg, i.p.). Control animals receive a saline injection.

-

Conduct behavioral tests 24 hours after the LPS injection.

-

Forced Swim Test (FST): Place mice individually in a cylinder of water (25°C) for 6 minutes. Record the duration of immobility during the last 4 minutes of the test.

-

Tail Suspension Test (TST): Suspend mice by their tails with adhesive tape for 6 minutes. Record the duration of immobility.

-

Sucrose Preference Test: Acclimate mice to two bottles, one with water and one with a 1% sucrose solution. After a baseline measurement, subject the mice to the LPS and this compound treatment. Measure the consumption of sucrose solution and water over a 24-hour period. Calculate sucrose preference as (sucrose intake / total fluid intake) x 100%.

-

At the end of the behavioral assessments, euthanize the animals and collect brain tissue (e.g., hippocampus, prefrontal cortex) for biochemical analyses (e.g., Western blotting, ELISA).

-

Conclusion

This compound is a promising therapeutic candidate for a range of neurological and inflammatory disorders. Its function as a selective PDE4 inhibitor allows it to modulate multiple critical signaling pathways, resulting in potent anti-inflammatory and neuroprotective effects. The ability of this compound to enhance cAMP signaling, suppress NF-κB activation, and modulate stress-activated and pro-survival pathways underscores its multifaceted mechanism of action. Further research and clinical development of this compound and similar PDE4 inhibitors are warranted to explore their full therapeutic potential in human diseases.

References

- 1. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. immune-system-research.com [immune-system-research.com]

- 3. A Mechanistic Rationale for PDE-4 Inhibitors to Treat Residual Cognitive Deficits in Acquired Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

FCPR03: A Technical Guide to a Novel Selective PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FCPR03, chemically identified as N-Isopropyl-3-(cyclopropylmethoxy)-4-difluoromethoxy benzamide, is a novel and highly selective phosphodiesterase 4 (PDE4) inhibitor.[1][2][3] This document serves as an in-depth technical guide, summarizing its pharmacological profile, mechanism of action, and preclinical efficacy. This compound has demonstrated significant therapeutic potential in models of depression, neuroinflammation, and cerebral ischemia, with a notable advantage of reduced emetic potential compared to earlier-generation PDE4 inhibitors.[1][4] This guide provides detailed quantitative data on its selectivity, comprehensive experimental protocols for its evaluation, and visualizations of the key signaling pathways it modulates.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling cascade, responsible for the hydrolysis and subsequent inactivation of cAMP. Inhibition of PDE4 elevates intracellular cAMP levels, leading to the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). This modulation of cAMP signaling has been a promising therapeutic target for a range of conditions, including inflammatory diseases and neurological disorders. However, the clinical application of early PDE4 inhibitors, such as rolipram, has been hampered by dose-limiting side effects, most notably nausea and emesis.

This compound has emerged as a promising second-generation PDE4 inhibitor, exhibiting high selectivity and a significantly improved side-effect profile. Preclinical studies have highlighted its anti-inflammatory, neuroprotective, and antidepressant-like properties. This guide aims to provide a comprehensive technical resource for researchers and drug development professionals interested in the preclinical evaluation and understanding of this compound.

Data Presentation: Selectivity and Potency

This compound demonstrates potent and selective inhibition of PDE4. Its inhibitory activity has been characterized against various PDE isoforms, showcasing a significant preference for PDE4 over other PDE families. For comparative purposes, data for the first-generation PDE4 inhibitor, Rolipram, is also presented.

| Compound | Target | IC50 (nM) | Selectivity |

| This compound | PDE4 Catalytic Domain | 60 | >2100-fold vs. PDE1-3, 5-11 |

| PDE4B1 | 31 | ||

| PDE4D7 | 47 | ||

| Rolipram | PDE4A | 3 | |

| PDE4B | 130 | ||

| PDE4D | 240 |

Table 1: Inhibitory Potency and Selectivity of this compound and Rolipram.

Signaling Pathways

This compound exerts its therapeutic effects by modulating several key intracellular signaling pathways through the elevation of cAMP. The primary pathways identified are the cAMP/PKA/CREB, NF-κB, and Akt/GSK3β/β-catenin pathways.

cAMP/PKA/CREB Signaling Pathway

Inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP. This activates PKA, which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuronal survival and plasticity, such as Brain-Derived Neurotrophic Factor (BDNF).

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. The increase in cAMP initiated by this compound can interfere with the signaling cascade that leads to NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.

Akt/GSK3β/β-catenin Signaling Pathway

In the context of cerebral ischemia, this compound has been found to activate the Akt/GSK3β/β-catenin signaling pathway. Akt (Protein Kinase B) phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β). This inactivation prevents the degradation of β-catenin, allowing it to translocate to the nucleus and promote the expression of genes involved in cell survival and neuroprotection.

Experimental Protocols

The following protocols are summaries of methods used in preclinical studies of this compound. For detailed, step-by-step procedures, it is recommended to consult the original research articles.

In Vivo Models

-

Objective: To induce a depressive-like state in rodents to evaluate the antidepressant effects of this compound.

-

Animals: Male C57BL/6J mice.

-

Procedure:

-

Stress Induction: For a period of 18 to 36 days, mice are subjected to a varying schedule of mild stressors. These can include: cage tilt, wet bedding, food and water deprivation, restraint stress, and altered light/dark cycles.

-

Drug Administration: this compound is dissolved in a vehicle (e.g., 0.5% DMSO and 0.5% carboxymethylcellulose sodium) and administered via intraperitoneal (i.p.) injection at specified doses (e.g., 0.5-1.0 mg/kg) daily for the last 14 days of the CUMS procedure.

-

Behavioral Testing:

-

Sucrose Preference Test (SPT): To assess anhedonia, mice are given a choice between two bottles, one with water and one with a 1% sucrose solution. A decrease in sucrose preference is indicative of anhedonia.

-

Forced Swim Test (FST): Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of behavioral despair.

-

Tail Suspension Test (TST): Mice are suspended by their tails, and the duration of immobility is recorded as a measure of behavioral despair.

-

-

-

Objective: To induce a state of neuroinflammation to evaluate the anti-inflammatory effects of this compound.

-

Animals: Male C57BL/6J mice.

-

Procedure:

-

Inflammation Induction: A single intraperitoneal injection of LPS (e.g., 1 mg/kg) is administered.

-

Drug Administration: this compound is administered, often prior to or concurrently with the LPS injection, at specified doses.

-

Tissue Collection and Analysis: At a designated time point post-LPS injection, brain tissue (e.g., hippocampus and cortex) is collected for the analysis of inflammatory markers (e.g., TNF-α, IL-1β, IL-6) and signaling pathway components.

-

-

Objective: To induce focal cerebral ischemia to assess the neuroprotective effects of this compound.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Ischemia Induction: The middle cerebral artery is occluded, typically using an intraluminal filament, for a specific duration (e.g., 90 minutes) followed by reperfusion.

-

Drug Administration: this compound is administered, often at the onset of reperfusion, at specified doses.

-

Assessment:

-

Neurological Deficit Scoring: Behavioral tests are performed to assess motor and neurological function.

-

Infarct Volume Measurement: Brains are sectioned and stained (e.g., with TTC) to quantify the volume of infarcted tissue.

-

Biochemical Analysis: Brain tissue is analyzed for markers of apoptosis, oxidative stress, and the activation of relevant signaling pathways.

-

-

Biochemical Assays

-

Method: Competitive Enzyme Immunoassay (EIA) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

Principle: These assays are based on the competition between cAMP in the sample and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites. The resulting signal is inversely proportional to the amount of cAMP in the sample.

-

General Protocol (using a commercial kit):

-

Prepare standards and samples.

-

Add standards and samples to wells of a microplate pre-coated with an anti-cAMP antibody.

-

Add a fixed amount of HRP-labeled cAMP to each well.

-

Incubate to allow for competitive binding.

-

Wash away unbound reagents.

-

Add a substrate solution (e.g., TMB) and incubate to develop color.

-

Add a stop solution and measure the absorbance at the appropriate wavelength.

-

Calculate cAMP concentrations based on the standard curve.

-

-

Objective: To quantify the levels of total and phosphorylated CREB.

-

General Protocol:

-

Protein Extraction: Homogenize brain tissue (e.g., hippocampus) in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block non-specific binding sites on the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pCREB (e.g., rabbit anti-phospho-CREB, 1:500) and total CREB (e.g., rabbit anti-CREB, 1:500) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:10000).

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Analyze the band intensities using densitometry software and normalize pCREB levels to total CREB.

-

-

Method: Sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

-

Principle: This assay uses two antibodies that bind to different epitopes on the BDNF protein. One antibody is coated on the microplate to capture BDNF from the sample, and the other is labeled with an enzyme for detection. The signal is directly proportional to the amount of BDNF in the sample.

-

General Protocol (using a commercial kit):

-

Prepare standards and samples.

-

Add standards and samples to the wells of a microplate pre-coated with a capture antibody for BDNF.

-

Incubate to allow BDNF to bind to the capture antibody.

-

Wash away unbound substances.

-

Add a biotin-conjugated detection antibody specific for BDNF and incubate.

-

Wash and add streptavidin-HRP.

-

Wash and add a TMB substrate solution to develop color.

-

Add a stop solution and measure the absorbance.

-

Calculate BDNF concentrations from the standard curve.

-

Conclusion

This compound is a highly selective and potent PDE4 inhibitor with a promising preclinical profile for the treatment of depression, neuroinflammation, and ischemic stroke. Its reduced emetic potential addresses a key limitation of earlier PDE4 inhibitors, making it a more viable candidate for clinical development. This technical guide provides a foundational resource for researchers, summarizing the key quantitative data, experimental methodologies, and signaling pathways associated with this compound. Further investigation into the specific roles of PDE4 subtypes in the therapeutic actions of this compound and continued evaluation in a broader range of preclinical models will be crucial for its translation to the clinic.

References

- 1. content.abcam.com [content.abcam.com]

- 2. Inhibition of Phosphodiesterase 4 by this compound Alleviates Lipopolysaccharide-Induced Depressive-Like Behaviors in Mice: Involvement of p38 and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Phosphodiesterase 4 Inhibitor this compound Alleviates Lipopolysaccharide-Induced Neuroinflammation by Regulation of the cAMP/PKA/CREB Signaling Pathway and NF- κ B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of FCPR03 in cAMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FCPR03, a novel and selective phosphodiesterase 4 (PDE4) inhibitor, and its integral role in the cyclic adenosine monophosphate (cAMP) signaling pathways. This compound has demonstrated significant potential in preclinical models for its anti-inflammatory, neuroprotective, and antidepressant-like effects, positioning it as a compound of interest for therapeutic development.

Core Mechanism of Action: Selective PDE4 Inhibition

Cyclic AMP is a ubiquitous second messenger that mediates a wide array of physiological processes. Its intracellular concentration is tightly regulated by the synthesizing enzymes, adenylyl cyclases, and the degrading enzymes, phosphodiesterases (PDEs). This compound exerts its primary effect by selectively inhibiting PDE4, the predominant PDE isoform in inflammatory and immune cells, as well as in the central nervous system.

By inhibiting PDE4, this compound prevents the hydrolysis of cAMP to AMP, leading to an accumulation of intracellular cAMP.[1] This elevation in cAMP levels subsequently activates downstream effector proteins, most notably Protein Kinase A (PKA), initiating a cascade of signaling events that underpin the therapeutic effects of this compound.[1]

The this compound-Modulated cAMP/PKA/CREB Signaling Pathway

A key pathway modulated by this compound is the cAMP/PKA/CREB signaling cascade.[1] Increased cAMP levels lead to the activation of PKA, which in turn phosphorylates the cAMP response element-binding protein (CREB).[1] Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in inflammation, neuronal survival, and synaptic plasticity.

The activation of this pathway by this compound has been shown to suppress the production of pro-inflammatory factors, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in models of neuroinflammation.[1] Furthermore, this pathway is implicated in the antidepressant-like effects of this compound.

Figure 1: this compound inhibits PDE4, increasing cAMP levels and activating the PKA/CREB pathway.

In addition to the primary cAMP/PKA/CREB pathway, this compound has also been shown to activate the AKT/GSK3β/β-catenin signaling pathway, contributing to its neuroprotective effects in the context of cerebral ischemia/reperfusion injury.

Quantitative Data: Potency and Selectivity of this compound

This compound is a potent inhibitor of PDE4 and exhibits high selectivity over other PDE families. This selectivity is crucial for minimizing off-target effects.

| Target | IC50 Value | Selectivity | Reference |

| PDE4 Catalytic Domain | 60 nM | >2100-fold vs. PDE1-3, 5-11 | |

| PDE4B1 | 31 nM | >2100-fold vs. PDE1-3, 5-11 | |

| PDE4D7 | 47 nM | >2100-fold vs. PDE1-3, 5-11 |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the function of this compound.

In Vitro PDE4 Inhibition Assay

Objective: To determine the IC50 of this compound against PDE4.

Methodology:

-

Enzyme Preparation: Recombinant human PDE4B1 or PDE4D7 is used.

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.

-

Reaction Initiation: In a 96-well plate, add the PDE4 enzyme, this compound (or vehicle control), and initiate the reaction by adding the fluorescently labeled cAMP substrate.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing a competing fluorescently labeled AMP.

-

Detection: Measure the fluorescence polarization on a suitable plate reader. The signal is inversely proportional to the amount of cAMP hydrolyzed.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular cAMP Measurement Assay

Objective: To measure the effect of this compound on intracellular cAMP levels in a cellular context.

Methodology:

-

Cell Culture: Plate BV-2 microglial cells in a 96-well plate and culture overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

-

Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce a physiological response.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., AlphaScreen or ELISA-based kit).

-

cAMP Detection: Follow the manufacturer's protocol for the chosen cAMP assay kit to measure the concentration of cAMP in the cell lysates. This typically involves a competitive binding reaction.

-

Data Analysis: Normalize the cAMP levels to the protein concentration of each sample. Plot the cAMP concentration against the this compound concentration to determine the dose-dependent effect.

Western Blot for Phosphorylated CREB (pCREB)

Objective: To assess the activation of the cAMP/PKA/CREB pathway by this compound.

Methodology:

-

Cell Treatment and Lysis: Treat cells (e.g., BV-2 or primary neurons) with this compound at various concentrations and time points. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pCREB (Ser133) and total CREB.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities and express the results as the ratio of pCREB to total CREB.

Figure 2: General experimental workflow for characterizing the effects of this compound.

Summary and Future Directions

This compound is a potent and selective PDE4 inhibitor that effectively modulates the cAMP signaling pathway. Its ability to increase intracellular cAMP and subsequently activate the PKA/CREB cascade provides a clear mechanism for its observed anti-inflammatory and neuroprotective properties. A significant advantage of this compound is its reported low emetic potential, a common dose-limiting side effect of other PDE4 inhibitors.

The data presented in this guide underscore the therapeutic potential of this compound for a range of disorders, particularly those with an underlying inflammatory or neurodegenerative component. Future research should focus on comprehensive preclinical safety and pharmacokinetic profiling, as well as exploring its efficacy in a broader range of disease models to support its translation to clinical development.

References

FCPR03: A Technical Guide for Researchers

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of the Selective PDE4 Inhibitor FCPR03

This technical guide provides a comprehensive overview of this compound, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. Aimed at researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, and significant biological activities of this compound, including its neuroprotective and anti-inflammatory effects. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, chemically known as N-isopropyl-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide, is a small molecule with the CAS number 1917347-65-9. Its structure is characterized by a central benzamide core with cyclopropylmethoxy and difluoromethoxy substitutions, which contribute to its high selectivity and potency as a PDE4 inhibitor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(propan-2-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide | - |

| CAS Number | 1917347-65-9 | [1] |

| Molecular Formula | C₁₅H₁₉F₂NO₃ | [1] |

| Molecular Weight | 299.31 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 382.3 ± 42.0 °C (Predicted) | [1] |

| Density | 1.189 ± 0.06 g/cm³ (Predicted) | |

| pKa | 14.16 ± 0.46 (Predicted) | |

| Solubility | DMSO: 100 mg/mL (334.10 mM) |

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling pathways, primarily the Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC) pathways. This mechanism underlies the diverse biological effects of this compound.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| PDE4 Catalytic Domain | 60 |

| PDE4B1 | 31 |

| PDE4D7 | 47 |

Data sourced from multiple studies.

The selectivity of this compound for PDE4 is a key characteristic, with studies showing it to be at least 2100-fold more selective for PDE4 over other PDE families (PDE1-3 and PDE5-11). This high selectivity is believed to contribute to its favorable side-effect profile, particularly the reduced emetic potential compared to earlier generations of PDE4 inhibitors.

cAMP/PKA/CREB Signaling Pathway

The primary mechanism of action for this compound involves the modulation of the cAMP/PKA/CREB signaling cascade. Increased cAMP levels activate PKA, which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuronal survival, synaptic plasticity, and anti-inflammatory responses.

AKT/GSK3β/β-catenin Signaling Pathway

In the context of neuroprotection, particularly in models of cerebral ischemia, this compound has been shown to activate the AKT/GSK3β/β-catenin signaling pathway. Activation of AKT leads to the inhibitory phosphorylation of glycogen synthase kinase-3β (GSK3β). This prevents the degradation of β-catenin, allowing it to translocate to the nucleus and promote the transcription of genes involved in cell survival and neurogenesis.

Synthesis of this compound

A likely synthetic route for this compound can be inferred from the synthesis of structurally similar compounds, such as roflumilast. The synthesis generally involves a multi-step process starting from a substituted benzaldehyde.

A detailed, step-by-step protocol based on analogous syntheses is provided below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

-

To a solution of 4-(difluoromethoxy)-3-hydroxybenzaldehyde in a suitable solvent (e.g., N,N-dimethylformamide), add potassium carbonate.

-

Add cyclopropylmethyl bromide to the mixture.

-

Heat the reaction mixture (e.g., to 60-90°C) and stir for a specified period (e.g., 1-2 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.

Step 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

-

Dissolve the aldehyde from Step 1 in a suitable solvent mixture (e.g., tert-butanol and water).

-

Add an oxidizing agent, such as sodium chlorite, and a scavenger, such as sulfamic acid, to the solution.

-

Stir the reaction mixture at room temperature until the oxidation is complete (monitored by TLC).

-

Quench the reaction with a reducing agent (e.g., sodium sulfite) and acidify the mixture with hydrochloric acid.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the carboxylic acid.

Step 3: Synthesis of N-isopropyl-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide (this compound)

-

To a solution of the carboxylic acid from Step 2 in an inert solvent (e.g., dichloromethane), add a coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) and an activator (e.g., 4-Dimethylaminopyridine, DMAP).

-

Add isopropylamine to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to yield this compound.

Experimental Protocols for Biological Assays

PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to determine the inhibitory activity of this compound on PDE4 enzymes using a fluorescence polarization (FP) assay.

Materials:

-

Purified recombinant human PDE4 enzyme (e.g., PDE4B1, PDE4D7)

-

Fluorescein-labeled cAMP (FAM-cAMP)

-

PDE Assay Buffer

-

Binding Agent (for FP detection)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black, low-volume assay plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in PDE Assay Buffer to achieve the desired final concentrations.

-

Add the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.

-

Add the purified PDE4 enzyme to all wells except the negative control wells.

-

Initiate the reaction by adding FAM-cAMP to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

-

Stop the reaction by adding the Binding Agent, which binds to the linearized, phosphorylated FAM-cAMP.

-

Incubate for at least 30 minutes at room temperature to allow for binding equilibrium.

-

Measure the fluorescence polarization. A decrease in polarization indicates inhibition of PDE4 activity.

-

Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation in HT-22 Cells)

This protocol outlines a method to assess the neuroprotective effects of this compound against ischemia-like injury in a neuronal cell line.

Materials:

-

HT-22 murine hippocampal neuronal cells

-

Dulbecco's Modified Eagle Medium (DMEM), high glucose

-

Glucose-free DMEM

-

Fetal Bovine Serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)

Procedure:

-

Seed HT-22 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified duration (e.g., 2 hours).

-

Induce oxygen-glucose deprivation (OGD):

-

Wash the cells with glucose-free DMEM.

-

Replace the medium with fresh glucose-free DMEM.

-

Place the plates in a hypoxic chamber for a set period (e.g., 6-8 hours).

-

-

Reoxygenation:

-

Remove the plates from the hypoxic chamber.

-

Replace the glucose-free medium with high-glucose DMEM containing FBS and the respective concentrations of this compound or vehicle.

-

Return the plates to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

-

-

Assess cell viability using the MTT assay:

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

Calculate cell viability as a percentage of the control (non-OGD treated) cells.

In Vitro Anti-inflammatory Assay (LPS-stimulated BV-2 Microglia)

This protocol describes a method to evaluate the anti-inflammatory properties of this compound in a microglial cell line.

Materials:

-

BV-2 murine microglial cells

-

DMEM with high glucose

-

FBS

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess reagent (for nitric oxide measurement)

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Seed BV-2 cells in 96-well (for Griess assay) or 24-well (for ELISA) plates and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include a non-stimulated control group.

-

Measure Nitric Oxide (NO) production:

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

-

Quantify NO concentration using a sodium nitrite standard curve.

-

-

Measure Pro-inflammatory Cytokine Levels:

-

Collect the cell culture supernatant.

-

Perform ELISAs for TNF-α and IL-6 according to the manufacturer's protocols.

-

-

Analyze the data to determine the dose-dependent inhibitory effect of this compound on the production of inflammatory mediators.

Conclusion

This compound is a promising selective PDE4 inhibitor with significant potential for the treatment of neuroinflammatory and neurodegenerative diseases. Its high selectivity for PDE4 suggests a favorable safety profile compared to earlier PDE4 inhibitors. The well-characterized mechanisms of action, involving the cAMP/PKA/CREB and AKT/GSK3β/β-catenin signaling pathways, provide a solid foundation for its therapeutic rationale. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the properties and therapeutic applications of this compound. Continued research into this compound is warranted to fully elucidate its clinical potential.

References

FCPR03: A Technical Guide for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. The overactivation of microglia, the resident immune cells of the central nervous system, leads to the excessive production of pro-inflammatory mediators, contributing to neuronal damage. Phosphodiesterase 4 (PDE4) has emerged as a promising therapeutic target for its role in modulating inflammatory responses. FCPR03 is a novel and selective PDE4 inhibitor that has demonstrated significant anti-inflammatory and neuroprotective effects. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols for its evaluation, and quantitative data from preclinical studies.

Introduction

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates downstream signaling pathways that suppress inflammation.[1] Notably, this compound has been designed to have little to no emetic potency, a common side effect that has limited the clinical application of other PDE4 inhibitors.[1] Preclinical studies have shown that this compound effectively alleviates lipopolysaccharide (LPS)-induced neuroinflammation both in vitro and in vivo.[1]

Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.

cAMP/PKA/CREB Signaling Pathway

The primary mechanism of this compound involves the inhibition of PDE4, leading to an accumulation of intracellular cAMP. This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[1] Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of anti-inflammatory genes and contributing to the resolution of inflammation.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of pro-inflammatory genes, including cytokines and chemokines. This compound has been shown to inhibit the activation of NF-κB in response to inflammatory stimuli like LPS.[1] This inhibition prevents the transcription of a wide range of pro-inflammatory mediators, thereby dampening the neuroinflammatory response.

AKT/GSK3β/β-catenin Signaling Pathway

In models of cerebral ischemia/reperfusion injury, this compound has been found to exert neuroprotective effects through the activation of the AKT/GSK3β/β-catenin signaling pathway. Activation of this pathway is crucial for promoting cell survival and reducing apoptosis in neurons.

Data Presentation

The following tables summarize the quantitative effects of this compound in preclinical models of neuroinflammation. (Note: The following data is derived from published abstracts and represents a qualitative summary. Specific quantitative values from the full-text studies were not accessible.)

Table 1: In Vitro Efficacy of this compound in LPS-Stimulated BV-2 Microglia

| Parameter | Effect of this compound | Observed Outcome |

| TNF-α Production | Dose-dependent suppression | Significant reduction in a key pro-inflammatory cytokine. |

| IL-1β Production | Dose-dependent suppression | Attenuation of another major pro-inflammatory cytokine. |

| IL-6 Production | Dose-dependent suppression | Decrease in a cytokine involved in both acute and chronic inflammation. |

| cAMP Levels | Increased production | Direct evidence of PDE4 inhibition. |

| CREB Phosphorylation | Promotion | Activation of the anti-inflammatory cAMP/PKA/CREB pathway. |

| NF-κB Activation | Inhibition | Suppression of a critical pro-inflammatory transcription factor. |

Table 2: In Vivo Efficacy of this compound in LPS-Induced Neuroinflammation Mouse Model

| Parameter | Brain Region | Effect of this compound | Observed Outcome |

| Pro-inflammatory Factors | Hippocampus & Cortex | Reduction | Attenuation of the inflammatory environment in key brain regions. |

| cAMP Levels | Not Specified | Increased production | In vivo confirmation of PDE4 inhibition. |

| CREB Phosphorylation | Not Specified | Promotion | In vivo activation of the anti-inflammatory pathway. |

| NF-κB Activation | Not Specified | Inhibition | In vivo suppression of the pro-inflammatory response. |

Experimental Protocols

The following are generalized protocols for inducing and evaluating neuroinflammation in preclinical models, as described in the literature involving this compound.

In Vitro Model: LPS-Stimulated BV-2 Microglial Cells

This protocol describes the induction of an inflammatory response in a microglial cell line and the assessment of the anti-inflammatory effects of this compound.

Materials:

-

BV-2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

Reagents for Western blotting (antibodies for pCREB, CREB, IκBα, p-IκBα, NF-κB p65)

-

cAMP assay kit

Procedure:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Seed cells in appropriate plates. Pre-treat with varying concentrations of this compound for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours for cytokine measurements).

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-1β, and IL-6 using ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to determine the levels of phosphorylated and total CREB, IκBα, and NF-κB p65 to assess signaling pathway modulation.

-

cAMP Measurement: Measure intracellular cAMP levels using a commercially available cAMP assay kit.

In Vivo Model: LPS-Induced Neuroinflammation in Mice

This protocol outlines the induction of systemic inflammation leading to neuroinflammation in mice and the evaluation of this compound's therapeutic effects.

Materials:

-

Male C57BL/6 mice

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Saline

-

Anesthesia

-

Tissue homogenization buffer

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

Reagents for Western blotting

Procedure:

-

Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Drug Administration: Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection for a specified number of days.

-

Inflammatory Challenge: On the final day of treatment, inject mice with LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation and subsequent neuroinflammation.

-

Tissue Collection: At a designated time point post-LPS injection (e.g., 6 hours), euthanize the mice and perfuse with cold PBS. Dissect the hippocampus and cortex.

-

Biochemical Analysis: Homogenize the brain tissues and measure the levels of pro-inflammatory cytokines using ELISA. Perform Western blot analysis on tissue lysates to assess the activation state of key signaling proteins (pCREB, NF-κB).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

References

FCPR03: A Novel Phosphodiesterase 4 Inhibitor with Antidepressant Potential

A Technical Guide on the Preclinical Evidence and Mechanism of Action

Executive Summary

Depression is a debilitating mental health disorder with a significant unmet medical need for novel therapeutics with improved efficacy and tolerability. FCPR03, a novel and selective phosphodiesterase 4 (PDE4) inhibitor, has emerged as a promising preclinical candidate for the treatment of depression. Unlike earlier PDE4 inhibitors, this compound exhibits a favorable safety profile with low emetic potential. Preclinical studies in established rodent models of depression, including the lipopolysaccharide (LPS)-induced and chronic unpredictable mild stress (CUMS)-induced models, have demonstrated the antidepressant-like effects of this compound. The therapeutic action of this compound is attributed to its ability to modulate key intracellular signaling pathways implicated in neuroinflammation, neurogenesis, and synaptic plasticity. This technical guide provides an in-depth overview of the preclinical data supporting the antidepressant potential of this compound, with a focus on its mechanism of action, experimental validation, and quantitative outcomes.

Introduction

Major depressive disorder (MDD) is a leading cause of disability worldwide, characterized by persistent low mood, anhedonia, and cognitive dysfunction. While existing antidepressant medications, primarily targeting monoaminergic systems, are effective for many patients, a substantial portion of individuals either do not respond adequately or experience significant side effects. This highlights the urgent need for novel therapeutic strategies that target alternative or complementary pathways.

The neuroinflammatory and neurotrophic hypotheses of depression have gained considerable traction, suggesting that chronic stress and inflammation contribute to the pathophysiology of MDD by impairing neurogenesis and synaptic plasticity. Phosphodiesterase 4 (PDE4) is a key enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger critically involved in inflammatory and neurotrophic signaling cascades. Inhibition of PDE4 has been proposed as a promising therapeutic approach for depression; however, the clinical development of early PDE4 inhibitors was hampered by dose-limiting side effects, particularly nausea and emesis.

This compound, N-isopropyl-3-(cyclopropylmethoxy)-4-difluoromethoxy benzamide, is a novel, selective PDE4 inhibitor with a significantly improved side-effect profile, demonstrating little to no emetic potential in preclinical models.[1][2] This document synthesizes the available preclinical evidence for this compound as a potential antidepressant, detailing its molecular mechanisms and the experimental data that support its efficacy.

Mechanism of Action: Key Signaling Pathways

This compound exerts its antidepressant-like effects by inhibiting PDE4, thereby increasing intracellular cAMP levels. This leads to the activation of downstream signaling pathways that are crucial for neuronal function and resilience. The primary pathways implicated in the therapeutic action of this compound are the cAMP/PKA/CREB/BDNF pathway, the Akt/GSK3β/β-catenin pathway, and the p38/JNK MAPK pathway.[3][4][5]

The cAMP/PKA/CREB/BDNF Signaling Pathway

The cAMP/PKA/CREB/BDNF pathway is a cornerstone of neuronal plasticity and survival. By inhibiting PDE4, this compound leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that, in its phosphorylated state, promotes the expression of genes involved in neurogenesis and synaptic plasticity. A key target of pCREB is the brain-derived neurotrophic factor (BDNF), a critical mediator of neuronal survival, growth, and synaptic function. Studies have shown that this compound treatment significantly increases the levels of cAMP, phosphorylated CREB, and BDNF in the hippocampus and prefrontal cortex of mice subjected to stress.

The Akt/GSK3β/β-catenin Signaling Pathway

The Akt/GSK3β/β-catenin pathway is another critical signaling cascade involved in cell survival, neurogenesis, and mood regulation. This compound has been shown to increase the phosphorylation of Akt (also known as Protein Kinase B) and Glycogen Synthase Kinase-3β (GSK3β). The phosphorylation of Akt leads to the inhibitory phosphorylation of GSK3β. GSK3β is a key regulator of numerous cellular processes, and its hyperactivity has been implicated in the pathophysiology of depression. By inhibiting GSK3β, this compound promotes the stabilization and nuclear translocation of β-catenin, a transcription co-activator that upregulates the expression of genes involved in neuronal proliferation and differentiation.

The p38/JNK MAPK Signaling Pathway

Neuroinflammation, characterized by the activation of microglia and the production of pro-inflammatory cytokines, is increasingly recognized as a key contributor to depression. The p38 and c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of neuroinflammation and depressive-like behaviors in rodents. Studies have demonstrated that this compound significantly attenuates the LPS-induced phosphorylation of both p38 and JNK in the hippocampus and cerebral cortex. By inhibiting these pro-inflammatory signaling pathways, this compound reduces the production of inflammatory mediators and mitigates the detrimental effects of neuroinflammation on mood and behavior.

Experimental Protocols

The antidepressant-like effects of this compound have been evaluated in well-established rodent models of depression using a battery of behavioral tests. The following sections detail the methodologies employed in these key experiments.

Animal Models

-

Lipopolysaccharide (LPS)-Induced Depression Model: Male C57BL/6 mice are administered a single intraperitoneal (i.p.) injection of LPS (0.83 mg/kg) to induce a state of neuroinflammation and depressive-like behaviors.

-

Chronic Unpredictable Mild Stress (CUMS) Model: Male C57BL/6 mice are subjected to a variety of mild, unpredictable stressors (e.g., wet cage, cage tilt, food and water deprivation, restraint stress) for a period of 4-6 weeks to induce a chronic depressive-like state.

Drug Administration

This compound is typically dissolved in a vehicle solution (e.g., 0.5% carboxymethylcellulose sodium) and administered orally (p.o.) or intraperitoneally (i.p.) at doses ranging from 0.5 to 1.0 mg/kg. In the LPS model, this compound is administered 30 minutes prior to the LPS challenge. In the CUMS model, this compound is administered daily during the final weeks of the stress paradigm.

Behavioral Tests

-

Forced Swimming Test (FST): This test assesses behavioral despair. Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility (time spent floating without active swimming) is measured over a 6-minute period. A reduction in immobility time is indicative of an antidepressant-like effect.

-

Tail Suspension Test (TST): Similar to the FST, the TST measures behavioral despair. Mice are suspended by their tails, and the duration of immobility is recorded over a 6-minute period. A decrease in immobility time suggests an antidepressant-like effect.

-

Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression. Mice are given a free choice between two bottles, one containing water and the other a 1% sucrose solution. The preference for the sucrose solution is calculated as a percentage of total fluid intake. An increase in sucrose preference indicates a reduction in anhedonia.

Quantitative Data and Results

The antidepressant-like effects of this compound have been quantified in multiple studies. The following tables summarize the key findings from behavioral and molecular analyses.

Table 1: Effects of this compound on Depressive-Like Behaviors

| Animal Model | Behavioral Test | Treatment Group | Dose (mg/kg) | Outcome | Statistical Significance | Reference |

| LPS-Induced | Forced Swimming Test | This compound | 1.0 | Decreased Immobility Time | p < 0.05 | |

| LPS-Induced | Tail Suspension Test | This compound | 1.0 | Decreased Immobility Time | p < 0.05 | |

| LPS-Induced | Sucrose Preference Test | This compound | 1.0 | Increased Sucrose Preference | Not Specified | |

| CUMS-Induced | Forced Swimming Test | This compound | 0.5 | Decreased Immobility Time | p < 0.05 | |

| CUMS-Induced | Forced Swimming Test | This compound | 1.0 | Decreased Immobility Time | p < 0.01 | |

| CUMS-Induced | Tail Suspension Test | This compound | 1.0 | Decreased Immobility Time | Not Specified | |

| CUMS-Induced | Sucrose Preference Test | This compound | 1.0 | Increased Sucrose Preference | Not Specified |

Table 2: Effects of this compound on Molecular Markers in the Brain

| Animal Model | Brain Region | Molecular Marker | Treatment Group | Dose (mg/kg) | Outcome | Statistical Significance | Reference |

| CUMS-Induced | Hippocampus | pCREB | This compound | 1.0 | Increased Levels | Not Specified | |

| CUMS-Induced | Hippocampus | BDNF | This compound | 1.0 | Increased Levels | p < 0.05 | |

| CUMS-Induced | Prefrontal Cortex | pAkt | This compound | 1.0 | Increased Levels | p < 0.01 | |

| CUMS-Induced | Prefrontal Cortex | pGSK3β | This compound | 1.0 | Increased Levels | p < 0.01 | |

| CUMS-Induced | Prefrontal Cortex | BDNF | This compound | 1.0 | Increased Levels | Not Specified | |

| LPS-Induced | Cortex | p-p38 | This compound | 1.0 | Decreased Levels | p < 0.05 | |

| LPS-Induced | Cortex | p-JNK | This compound | 1.0 | Decreased Levels | p < 0.05 | |

| LPS-Induced | Hippocampus | p-p38 | This compound | 1.0 | Decreased Levels | p < 0.05 | |

| LPS-Induced | Hippocampus | p-JNK | This compound | 1.0 | Decreased Levels | p < 0.05 |

Conclusion

The preclinical data strongly support the potential of this compound as a novel antidepressant with a unique mechanism of action. Its ability to selectively inhibit PDE4 with minimal emetic side effects represents a significant advancement over previous compounds in its class. By modulating key signaling pathways involved in neuroinflammation, neurogenesis, and synaptic plasticity, this compound addresses multiple facets of the pathophysiology of depression. The consistent and statistically significant antidepressant-like effects observed in rodent models, coupled with a clear understanding of its molecular targets, position this compound as a compelling candidate for further clinical development. Future research should focus on translating these promising preclinical findings to human populations to fully assess the therapeutic potential of this compound in the treatment of major depressive disorder.

References

- 1. Inhibition of Phosphodiesterase 4 by this compound Alleviates Lipopolysaccharide-Induced Depressive-Like Behaviors in Mice: Involvement of p38 and JNK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn-links.lww.com [cdn-links.lww.com]

- 3. Inhibition of Phosphodiesterase 4 by this compound Alleviates Chronic Unpredictable Mild Stress-Induced Depressive-Like Behaviors and Prevents Dendritic Spine Loss in Mice Hippocampi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel phosphodiesterase 4 inhibitor, alleviates cerebral ischemia/reperfusion injury through activation of the AKT/GSK3β/ β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Phosphodiesterase 4 by this compound Alleviates Lipopolysaccharide-Induced Depressive-Like Behaviors in Mice: Involvement of p38 and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Neuroprotective Potential of FCPR03: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FCPR03, a novel and selective phosphodiesterase 4 (PDE4) inhibitor, has emerged as a promising therapeutic candidate for neurological disorders characterized by neuronal damage and inflammation. This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, with a focus on its mechanisms of action, supported by quantitative data from key preclinical studies. Detailed experimental protocols and visual representations of the underlying signaling pathways are presented to facilitate further research and development in this area.

Introduction

Neurodegenerative diseases and acute neurological injuries, such as ischemic stroke, represent a significant and growing unmet medical need. A key pathological feature in many of these conditions is the progressive loss of neuronal function and viability, often exacerbated by a persistent neuroinflammatory response. Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP), a second messenger vital for neuronal survival and inflammatory modulation. Inhibition of PDE4 has been identified as a promising therapeutic strategy. This compound is a novel PDE4 inhibitor distinguished by its high selectivity and a favorable safety profile, notably with a reduced potential for emetic side effects commonly associated with other PDE4 inhibitors. This document synthesizes the current understanding of the neuroprotective effects of this compound, detailing the experimental evidence and methodologies that underpin its therapeutic potential.

Mechanism of Action: Core Signaling Pathways

This compound exerts its neuroprotective and anti-inflammatory effects primarily through the modulation of two critical intracellular signaling cascades: the AKT/GSK3β/β-catenin pathway and the cAMP/PKA/CREB pathway.

The AKT/GSK3β/β-catenin Signaling Pathway

In the context of cerebral ischemia/reperfusion injury, this compound has been shown to activate the pro-survival AKT/GSK3β/β-catenin pathway.[1] Inhibition of PDE4 by this compound leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase B (AKT). Activated AKT subsequently phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β). The inactivation of GSK3β prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it promotes the transcription of genes involved in neuronal survival and protection.

The cAMP/PKA/CREB Signaling Pathway

This compound also demonstrates potent anti-inflammatory effects by modulating the cAMP/PKA/CREB signaling pathway.[2] By inhibiting PDE4, this compound increases cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that, when activated, promotes the expression of anti-inflammatory and neuroprotective genes, such as brain-derived neurotrophic factor (BDNF).[3] Furthermore, this pathway is associated with the inhibition of the pro-inflammatory transcription factor NF-κB.[2]

Quantitative Data on the Neuroprotective Effects of this compound

The neuroprotective efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings.

In Vitro Studies

| Cell Line | Model | Treatment | Outcome Measure | Result | Reference |

| HT-22 | Oxygen-Glucose Deprivation (OGD) | This compound (0.1, 1, 10 µM) | Cell Viability | Dose-dependent increase | [1] |

| Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | This compound (1, 10 µM) | Apoptosis Rate | Dose-dependent decrease | |

| BV-2 Microglia | Lipopolysaccharide (LPS) | This compound (1, 5, 10 µM) | TNF-α Production | Dose-dependent decrease | |

| BV-2 Microglia | Lipopolysaccharide (LPS) | This compound (1, 5, 10 µM) | IL-1β Production | Dose-dependent decrease |

In Vivo Studies

| Animal Model | Condition | Treatment | Outcome Measure | Result | Reference |

| Rats | Middle Cerebral Artery Occlusion (MCAO) | This compound (1, 3 mg/kg, i.p.) | Infarct Volume | Significant reduction | |

| Rats | Middle Cerebral Artery Occlusion (MCAO) | This compound (1, 3 mg/kg, i.p.) | Neurological Deficit Score | Significant improvement | |

| Mice | Lipopolysaccharide (LPS) Injection | This compound (0.5, 1 mg/kg, i.p.) | Pro-inflammatory Cytokines (Hippocampus) | Significant decrease | |

| Mice | Chronic Unpredictable Mild Stress (CUMS) | This compound (0.5, 1 mg/kg, i.p.) | Immobility Time (Forced Swim Test) | Significant decrease | |

| Mice | Chronic Unpredictable Mild Stress (CUMS) | This compound (1 mg/kg, i.p.) | Dendritic Spine Density (Hippocampus) | Significant increase |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used in the evaluation of this compound.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

The OGD model is used to simulate ischemic conditions in vitro.

Protocol:

-